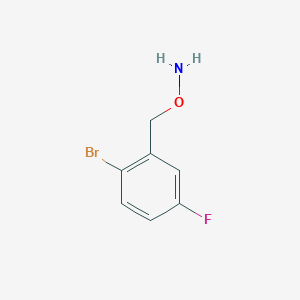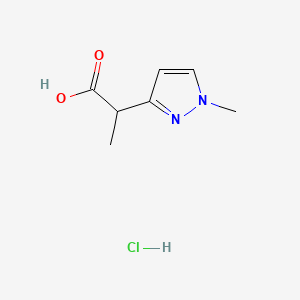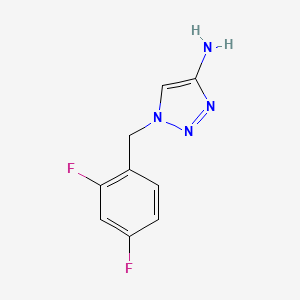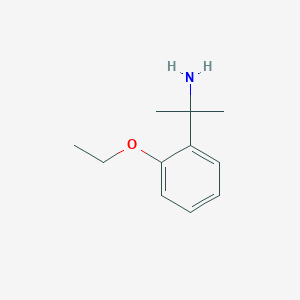![molecular formula C9H18ClNO2 B13540458 1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)
1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)-3-azabicyclo[331]nonan-9-ol hydrochloride is a bicyclic compound with a unique structure that includes a hydroxymethyl group and an azabicyclo nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride typically involves the reaction of a bicyclo[3.3.1]nonane derivative with appropriate reagents to introduce the hydroxymethyl and azabicyclo groups. One common method involves the use of a ruthenium complex as a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Fe(NO3)3·9H2O and other metal-based catalysts.
Reduction: Hydrogenation reactions using catalysts such as palladium or platinum.
Substitution: Various nucleophiles can be used to substitute the hydroxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl group and the azabicyclo nonane ring system play crucial roles in its activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A similar compound with a nitroxyl radical, used as a catalyst for oxidation reactions.
9-Ethylbicyclo[3.3.1]nonan-9-ol: Another bicyclic compound with different substituents.
Uniqueness
1-(Hydroxymethyl)-3-azabicyclo[331]nonan-9-ol hydrochloride is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H18ClNO2 |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
1-(hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c11-6-9-3-1-2-7(8(9)12)4-10-5-9;/h7-8,10-12H,1-6H2;1H |
Clave InChI |
IKVFVTARUQSKFM-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CNCC(C1)(C2O)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


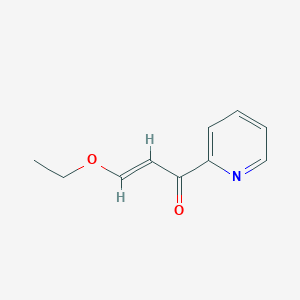
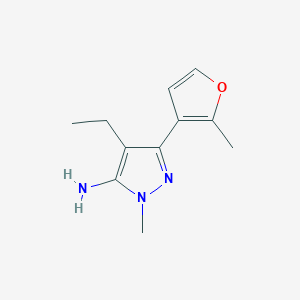
![(4aS,8aR)-4-methyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13540403.png)
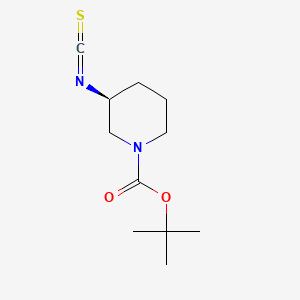
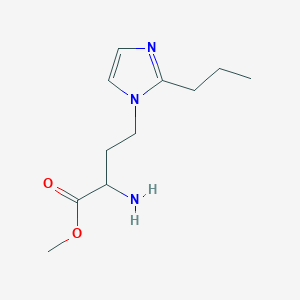
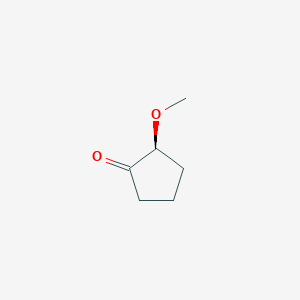

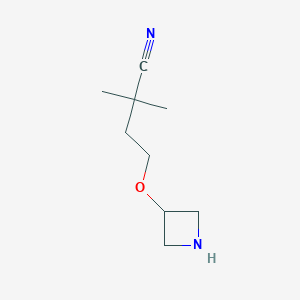
![2-(6-Bromo-8-methoxyimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B13540427.png)

